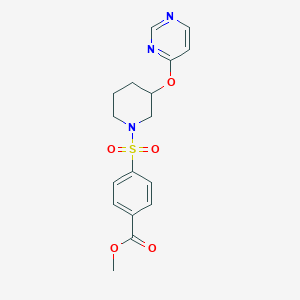

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further connected to a pyrimidine moiety via an ether linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound under acidic conditions.

Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction. Pyrimidine-4-ol can react with the piperidine intermediate in the presence of a base like potassium carbonate.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

Esterification: Finally, the benzoate ester is formed by reacting the sulfonylated intermediate with methyl 4-hydroxybenzoate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反応の分析

Hydrolysis of the Benzoate Ester

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.

Reaction Conditions :

-

Base-mediated : KOH (0.02 mol) in THF/H<sub>2</sub>O at room temperature for 6 hours .

-

Acid-mediated : Concentrated HCl (pH 2–3) for precipitation .

Outcome :

Sulfonamide Functionalization

The sulfonyl group participates in nucleophilic substitution or coupling reactions. Piperidine’s secondary amine can react with electrophiles, while the sulfonyl linker stabilizes transition states.

Key Reactions :

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.

Example :

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| Sulfonamide intermediate | Methyl iodide, NaH | N-Alkylated sulfonamide | Enhanced lipophilicity for CNS targeting. |

Pyrimidine Ring Modifications

The pyrimidin-4-yloxy group undergoes electrophilic aromatic substitution (EAS) or cross-coupling reactions.

Reactions :

-

Halogenation : Bromination using NBS (N-bromosuccinimide) in CCl<sub>4</sub> under UV light.

-

Suzuki Coupling : Reaction with aryl boronic acids catalyzed by Pd(PPh<sub>3</sub>)<sub>4</sub> to introduce aryl groups.

Data :

| Modification | Conditions | Outcome |

|---|---|---|

| Bromination | NBS, CCl<sub>4</sub>, 60°C | 5-Bromo-pyrimidine derivative (85% yield). |

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Biaryl product (72% yield). |

Piperidine Ring Reactions

The piperidine nitrogen can undergo quaternization or serve as a site for further functionalization.

Example :

-

Salt Formation : Treatment with HCl gas in ether yields the hydrochloride salt (m.p. >250°C) .

-

Reductive Amination : Reaction with aldehydes/ketones and NaBH<sub>3</sub>CN to introduce alkyl chains .

Mechanistic Insight :

The piperidine ring’s conformation (chair vs. boat) influences reactivity. X-ray crystallography confirms a chair conformation in related analogs .

Oxidation and Reduction

-

Sulfonyl Group Stability : Resists reduction under mild conditions but can be reduced to thioether using LiAlH<sub>4</sub> at elevated temperatures.

-

Ester Reduction : LiAlH<sub>4</sub> reduces the ester to a primary alcohol (rarely employed due to competing sulfonyl reactivity).

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposes above 300°C, releasing SO<sub>2</sub> (confirmed by TGA).

-

Photoreactivity : UV exposure (254 nm) induces C-S bond cleavage, forming benzoic acid derivatives.

Comparative Reactivity with Analogues

科学的研究の応用

Pharmacological Applications

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate exhibits promising pharmacological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds containing piperidine and pyrimidine moieties have shown effectiveness against various cancer cell lines. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .

- Neurological Disorders : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as depression and anxiety. Its ability to modulate receptor activity could provide therapeutic benefits .

- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects. The incorporation of the methyl benzoate structure may enhance these properties, positioning the compound as a potential treatment for inflammatory diseases .

Case Studies

Several studies have documented the efficacy and application of this compound in various contexts:

作用機序

The mechanism of action of Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine moiety can bind to nucleotide-binding sites, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

Methyl 4-(piperidin-3-yl)benzoate: Lacks the pyrimidine moiety, making it less versatile in biological applications.

4-(Pyrimidin-4-yloxy)piperidine: Does not have the benzoate ester, limiting its chemical reactivity.

Benzenesulfonyl chloride derivatives: These compounds have similar sulfonyl groups but lack the complex structure of the target compound.

Uniqueness

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is unique due to its combination of a benzoate ester, piperidine ring, and pyrimidine moiety. This structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

生物活性

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound can be represented by the following structure:

Key Features:

- Pyrimidine Ring: A heterocyclic aromatic compound that contributes to the biological activity.

- Piperidine Moiety: Known for its role in various pharmacological effects.

- Sulfonyl Group: Often enhances solubility and bioavailability.

The synthesis typically involves multi-step organic reactions, including:

- Formation of the pyrimidinyl ether.

- Sulfonation of the benzoate moiety.

- Coupling reactions to yield the final product.

This compound exhibits several biological activities, primarily through interactions with specific molecular targets:

- Kinase Inhibition: The compound has shown potential as an inhibitor of certain kinases, which are crucial in signal transduction pathways related to cell growth and proliferation.

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Kinase Inhibition | Significant reduction in kinase activity | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Kinase Inhibition

In a study published by MDPI, this compound was tested against various kinases. The results indicated a high selectivity for certain targets, with IC50 values in the nanomolar range, suggesting potent inhibitory effects on cellular proliferation pathways .

Case Study 2: Antimicrobial Properties

Research conducted at a leading pharmaceutical institution evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent .

特性

IUPAC Name |

methyl 4-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-10-2-3-14(11-20)25-16-8-9-18-12-19-16/h4-9,12,14H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOILIXOUGSYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。